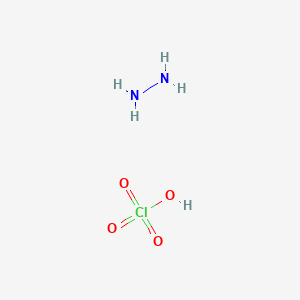

Hydrazine perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazine perchlorate is a chemical compound with the formula N₂H₄·HClO₄. It is a colorless, crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various applications, including as a propellant in rocket fuel and as an explosive. Due to its reactive nature, this compound must be handled with care, as it can decompose violently under certain conditions .

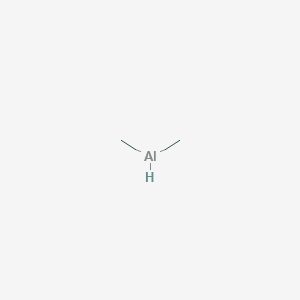

Métodos De Preparación

Hydrazine perchlorate can be synthesized by reacting a cooled 20% solution of freebase hydrazine with an equimolar solution of aqueous perchloric acid. More concentrated reagents can also be used, although this is dangerous as concentrated hydrazine is very toxic . Industrial production methods typically involve the careful control of reaction conditions to ensure safety and maximize yield.

Análisis De Reacciones Químicas

Hydrazine perchlorate undergoes several types of chemical reactions, including:

Oxidation: It can act as a strong oxidizing agent, decomposing to release nitrogen gas, water, oxygen, and hydrochloric acid.

Thermal Decomposition: When subjected to strong heat or open flame, it decomposes violently, producing nitrogen gas, water, oxygen, and hydrochloric acid.

Catalytic Decomposition: Its decomposition can be accelerated by various compounds, such as copper chromite, potassium dichromate, and magnesium oxide.

Aplicaciones Científicas De Investigación

Hydrazine perchlorate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions due to its strong oxidizing properties.

Biology and Medicine:

Industry: It is used in the production of rocket propellants and explosives due to its high energy content.

Mecanismo De Acción

The mechanism by which hydrazine perchlorate exerts its effects is primarily through its strong oxidizing properties. When it decomposes, it releases a significant amount of energy, which can be harnessed in various applications. The molecular targets and pathways involved in its decomposition include the release of nitrogen gas, water, oxygen, and hydrochloric acid .

Comparación Con Compuestos Similares

Hydrazine perchlorate can be compared with other similar compounds, such as:

Hydrazine Nitrate: Similar in its use as an oxidizing agent, but it is less stable than this compound.

Ammonium Perchlorate: Another strong oxidizing agent used in rocket propellants, but it has different handling and safety requirements.

This compound stands out due to its unique combination of strong oxidizing properties and high energy content, making it particularly useful in specific industrial applications.

Propiedades

Número CAS |

27978-54-7 |

|---|---|

Fórmula molecular |

ClH5N2O4 |

Peso molecular |

132.50 g/mol |

Nombre IUPAC |

hydrazine;perchloric acid |

InChI |

InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |

Clave InChI |

HFPDJZULJLQGDN-UHFFFAOYSA-N |

SMILES canónico |

NN.OCl(=O)(=O)=O |

Números CAS relacionados |

13812-39-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)

![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)

![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)